(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic Acid Hydrochloride (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 270065-73-1
VCID: VC0112391
InChI: InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1
SMILES: C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Molecular Formula: C11H13ClF3NO2
Molecular Weight: 283.67 g/mol

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic Acid Hydrochloride

CAS No.: 270065-73-1

Reference Standards

VCID: VC0112391

Molecular Formula: C11H13ClF3NO2

Molecular Weight: 283.67 g/mol

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic Acid Hydrochloride - 270065-73-1

CAS No. 270065-73-1
Product Name (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic Acid Hydrochloride
Molecular Formula C11H13ClF3NO2
Molecular Weight 283.67 g/mol
IUPAC Name (3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Standard InChI InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1
Standard InChIKey JXUKTUCRFQNQGB-QRPNPIFTSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl
SMILES C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Canonical SMILES C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
PubChem Compound 2761657
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator